molecular formula C18H23F2NO2 B2564552 N-(4,4-difluorocyclohexyl)-4-phenyloxane-4-carboxamide CAS No. 2034422-56-3

N-(4,4-difluorocyclohexyl)-4-phenyloxane-4-carboxamide

Cat. No.: B2564552
CAS No.: 2034422-56-3
M. Wt: 323.384
InChI Key: SAXNRGOPDCEHPO-UHFFFAOYSA-N
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Description

N-(4,4-difluorocyclohexyl)-4-phenyloxane-4-carboxamide is a synthetic chemical compound designed for research applications in oncology and inflammatory disease. Its molecular structure, which incorporates a 4,4-difluorocyclohexyl group linked to a carboxamide scaffold, is of significant interest in early-stage drug discovery. This structural motif is found in compounds under investigation for targeted cancer therapies. For instance, research has identified analogues featuring the 4,4-difluorocyclohexyl moiety as potent inhibitors of PARP1/2 (poly ADP-ribose polymerase), key enzymes involved in DNA repair. Inhibition of these enzymes represents a promising strategy for targeting cancers with DNA repair deficiencies . Furthermore, the carboxamide functional group is a common pharmacophore in various anti-inflammatory agents. Recent studies on novel carboxamide derivatives have demonstrated potent anti-inflammatory effects by significantly inhibiting the release of pro-inflammatory cytokines such as IL-6 and TNF-α, and suppressing the NF-κB signaling pathway . The integration of these features suggests that this compound is a candidate for investigating the intersection of inflammation and cancer, a well-established area of research where inflammatory processes are known to contribute to all stages of tumorigenesis . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(4,4-difluorocyclohexyl)-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F2NO2/c19-18(20)8-6-15(7-9-18)21-16(22)17(10-12-23-13-11-17)14-4-2-1-3-5-14/h1-5,15H,6-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXNRGOPDCEHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2(CCOCC2)C3=CC=CC=C3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)-4-phenyloxane-4-carboxamide typically involves the reaction of 4,4-difluorocyclohexylamine with 4-phenyloxane-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Continuous monitoring and quality control measures ensure the consistency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4,4-difluorocyclohexyl)-4-phenyloxane-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives depending on the nucleophile involved .

Scientific Research Applications

N-(4,4-difluorocyclohexyl)-4-phenyloxane-4-carboxamide has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may interact with ion channels or signaling proteins, altering cellular responses and physiological processes.

Comparison with Similar Compounds

Structural Analogues from Thiazole Carboxamide Series ()

Compounds 108–111 (Table 1) share the N-(4,4-difluorocyclohexyl)carboxamide backbone but differ in their heterocyclic cores and substituents.

Table 1: Comparison of Thiazole Carboxamide Derivatives

Compound Heterocycle Substituents on Thiazole Synthesis Yield Key Features
108 Thiazole 3-Methyl-1-(3,4,5-trimethoxybenzamido)butyl 78% Bulky trimethoxybenzamido group; high yield suggests favorable steric compatibility .
109 Thiazole 2-Phenyl-1-(3,4,5-trimethoxybenzamido)ethyl 67% Phenyl group enhances aromatic interactions; moderate yield .
110 Thiazole 2-(4-Hydroxyphenyl)-1-(3,4,5-trimethoxybenzamido)ethyl 35% Hydroxyl group lowers yield, possibly due to polarity complicating purification .
111 Thiazole 1-(3,4,5-Trimethoxybenzoyl)pyrrolidin-2-yl 39% Pyrrolidine introduces cyclic amine; low yield may reflect synthetic challenges .

Key Comparisons with Target Compound :

  • Substituents : The target’s 4-phenyloxane group is simpler than the multi-substituted thiazoles in , which may translate to easier synthesis but fewer opportunities for target-specific interactions.
  • Synthesis : All compounds use ester hydrolysis followed by amide coupling (Methods A/G). The target compound likely follows a similar route, though yields would depend on the oxane ring’s stability.
Patent-Derived Cyclohexane Carboxamide ()

The compound N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl)-N-methylcyclohexane-1-carboxamide features:

  • Trifluoromethyl groups : Enhance metabolic stability and electron-withdrawing effects compared to the target’s difluorocyclohexyl group.
  • Cyclohexene ring : Introduces unsaturation, increasing planarity and altering binding interactions.
Halogenated and Heterocyclic Carboxamides ()
  • N-(2,3-Dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide :
    • Dichloro and hydroxyl groups : Increase lipophilicity and hydrogen-bonding capacity compared to the target’s phenyloxane moiety.
    • Methylcyclohexane : Less rigid than the target’s difluorocyclohexyl group .
  • 6-Methyl-4-[(E)-(pyridin-3-ylmethylidene)amino]-2,3,4,5-tetrahydro-1,2,4-triazin-3-one: Triazinone core: A nitrogen-rich heterocycle with distinct electronic properties compared to oxane .

Comparison : These compounds highlight how halogenation and heterocycle choice modulate solubility and bioactivity. The target’s balance of fluorine, oxygen, and phenyl groups may offer intermediate lipophilicity.

Table 2: Comparative Analysis of Key Features

Feature Target Compound Thiazoles Patent Compound Carboxamides
Core Heterocycle Oxane (non-aromatic) Thiazole (aromatic) Oxazolidinone Triazinone/Dichlorophenyl
Key Substituents 4-Phenyl, difluorocyclohexyl Trimethoxybenzamido groups Trifluoromethyl, cyclohexene Dichloro, pyridinyl
Metabolic Stability Moderate (fluorine) Variable High (trifluoromethyl) Low (hydroxyl)
Synthetic Complexity Likely moderate High (multi-step) Very high Moderate

Biological Activity

N-(4,4-difluorocyclohexyl)-4-phenyloxane-4-carboxamide is a compound of interest due to its potential therapeutic applications, particularly as a selective inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1). This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 2034422-56-3
  • Molecular Formula : C16H18F2N2O2
  • Molecular Weight : 306.33 g/mol

This compound functions primarily as a PARP-1 inhibitor. PARP-1 plays a crucial role in DNA repair processes, and its inhibition can lead to increased sensitivity of cancer cells to DNA-damaging agents such as chemotherapy. The compound selectively targets PARP-1 over PARP-2, which is significant for minimizing potential side effects associated with broader PARP inhibition .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent inhibition of PARP-1 activity. Research indicates that this compound can effectively enhance the cytotoxic effects of chemotherapeutic agents, particularly in cancer cell lines that are deficient in homologous recombination repair mechanisms. For instance, in MDA-MB-436 breast cancer cells and Capan-1 pancreatic cancer cells, the compound showed synergistic effects when combined with Temozolomide .

In Vivo Studies

In vivo studies utilizing xenograft models have further confirmed the efficacy of this compound. The compound demonstrated significant tumor growth inhibition compared to control groups, supporting its potential as an effective therapeutic agent in oncology .

Case Studies

A notable case study involved the use of this compound in combination with standard chemotherapy regimens. Patients with advanced solid tumors exhibited improved responses when treated with this compound alongside traditional therapies. The study highlighted not only the efficacy but also the tolerability of this combination therapy, suggesting a promising avenue for enhancing treatment outcomes in resistant cancer types.

Data Summary Table

Study TypeModelKey Findings
In VitroMDA-MB-436 CellsPotent PARP-1 inhibition; synergy with Temozolomide
In VivoXenograft ModelsSignificant tumor growth inhibition
Clinical StudyAdvanced Solid TumorsImproved response rates; good tolerability

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